molecular formula C15H14N2O2S B5752437 methyl 4-[(anilinocarbonothioyl)amino]benzoate

methyl 4-[(anilinocarbonothioyl)amino]benzoate

Cat. No. B5752437
M. Wt: 286.4 g/mol
InChI Key: HWBPTCDFIKGROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(anilinocarbonothioyl)amino]benzoate, also known as MAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MAB is a member of the thioamide family of compounds and has been found to possess a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of methyl 4-[(anilinocarbonothioyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 4-[(anilinocarbonothioyl)amino]benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects
methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to possess a range of interesting biochemical and physiological effects. methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to possess antioxidant properties, which may help to protect cells from oxidative damage. methyl 4-[(anilinocarbonothioyl)amino]benzoate has also been found to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[(anilinocarbonothioyl)amino]benzoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, one of the limitations of using methyl 4-[(anilinocarbonothioyl)amino]benzoate in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-[(anilinocarbonothioyl)amino]benzoate. One area of research is the development of new drugs based on the structure of methyl 4-[(anilinocarbonothioyl)amino]benzoate. Another area of research is the investigation of the mechanism of action of methyl 4-[(anilinocarbonothioyl)amino]benzoate, which may help to identify new targets for drug development. Additionally, future research could explore the potential applications of methyl 4-[(anilinocarbonothioyl)amino]benzoate in the treatment of various diseases, such as cancer and inflammatory disorders.
Conclusion
Methyl 4-[(anilinocarbonothioyl)amino]benzoate, or methyl 4-[(anilinocarbonothioyl)amino]benzoate, is a chemical compound that has been extensively studied for its potential applications in scientific research. methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to possess a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of methyl 4-[(anilinocarbonothioyl)amino]benzoate is relatively simple, and it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. Future research on methyl 4-[(anilinocarbonothioyl)amino]benzoate could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 4-[(anilinocarbonothioyl)amino]benzoate involves the reaction of aniline with carbon disulfide to form anilinothiocarbamide. This is then reacted with methyl 4-aminobenzoate to form methyl 4-[(anilinocarbonothioyl)amino]benzoate. The reaction is typically carried out in the presence of a catalyst such as sodium ethoxide or potassium hydroxide. The yield of methyl 4-[(anilinocarbonothioyl)amino]benzoate can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

Methyl 4-[(anilinocarbonothioyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the most promising applications of methyl 4-[(anilinocarbonothioyl)amino]benzoate is in the development of new drugs for the treatment of various diseases. methyl 4-[(anilinocarbonothioyl)amino]benzoate has been found to possess a range of interesting biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties.

properties

IUPAC Name

methyl 4-(phenylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-19-14(18)11-7-9-13(10-8-11)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBPTCDFIKGROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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